- Highly efficient heterogeneous copper-catalysed O-arylation of phenols by nitroarenes leading to diaryl ethers, Journal of Chemical Research, 2017, 41(12), 725-729

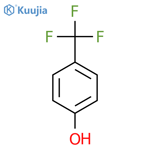

Cas no 90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde)

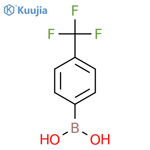

![4-[4-(trifluoromethyl)phenoxy]benzaldehyde structure](https://es.kuujia.com/scimg/cas/90035-20-4x500.png)

90035-20-4 structure

Nombre del producto:4-[4-(trifluoromethyl)phenoxy]benzaldehyde

Número CAS:90035-20-4

MF:C14H9F3O2

Megavatios:266.215274572372

MDL:MFCD09026265

CID:797918

PubChem ID:13300844

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

- 4-[4-(trifluoromethyl)phenoxy]benzaldehyde

- Benzaldehyde,4-[4-(trifluoromethyl)phenoxy]-

- 4-(4-TRIFLUOROMETHYL-PHENOXY)-BENZALDEHYDE

- Benzaldehyde, 4-[4-(trifluoromethyl)phenoxy]-

- 4-(4-TRIFLUOROMETHYLPHENOXY)BENZALDEHYDE

- RFPORHXEHBGCCJ-UHFFFAOYSA-N

- 4(p-trifluoromethylphenoxy)benzaldehyde

- AX8035361

- ST2417968

- W9281

- 4-{[4-(trifluoromethyl)phenyl]ox

- 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde (ACI)

- SCHEMBL184377

- 90035-20-4

- DB-396296

- DTXSID50535690

- SY107675

- CS-0157439

- DS-13008

- O11069

- J-513570

- MFCD09026265

- 4-{[4-(trifluoromethyl)phenyl]oxy}benzaldehyde

- AKOS015920203

-

- MDL: MFCD09026265

- Renchi: 1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H

- Clave inchi: RFPORHXEHBGCCJ-UHFFFAOYSA-N

- Sonrisas: O=CC1C=CC(OC2C=CC(C(F)(F)F)=CC=2)=CC=1

Atributos calculados

- Calidad precisa: 266.05500

- Masa isotópica única: 266.05546401g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 19

- Cuenta de enlace giratorio: 3

- Complejidad: 288

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 26.3

- Xlogp3: 3.8

Propiedades experimentales

- Denso: 1.297

- Punto de ebullición: 326.855°C at 760 mmHg

- Punto de inflamación: 146.524°C

- índice de refracción: 1.54

- PSA: 26.30000

- Logp: 4.31020

4-[4-(trifluoromethyl)phenoxy]benzaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228079-250mg |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 250mg |

¥869.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228079-5g |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 5g |

¥4639.00 | 2024-04-26 | |

| abcr | AB485010-1 g |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde; . |

90035-20-4 | 1g |

€330.70 | 2023-04-20 | ||

| eNovation Chemicals LLC | Y0984130-10g |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 10g |

$750 | 2023-09-03 | |

| Ambeed | A189323-100mg |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 100mg |

$60.0 | 2025-02-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T65250-250mg |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 250mg |

¥636.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-1g |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde |

90035-20-4 | 95% | 1g |

1632.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-250mg |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde |

90035-20-4 | 95% | 250mg |

822CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-5g |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde |

90035-20-4 | 95% | 5g |

6522CNY | 2021-05-08 | |

| Ambeed | A189323-250mg |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 250mg |

$72.0 | 2025-02-26 |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Dimethylformamide ; 5 h, 100 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ; reflux

Referencia

- 5-Aryl-2,4-thiazolidinediones as selective PPARγ agonists, Bioorganic & Medicinal Chemistry Letters, 2003, 13(10), 1801-1804

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: 2,6-Lutidine , Oxygen Catalysts: Cerium trichloride Solvents: Acetonitrile ; 15 h, rt

Referencia

- Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides, Organic Letters, 2023, 25(14), 2482-2486

Synthetic Routes 4

Condiciones de reacción

1.1 Catalysts: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 140 - 150 °C

Referencia

- Synthesis and Structure-Activity Relationships for Extended Side Chain Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), Journal of Medicinal Chemistry, 2015, 58(7), 3036-3059

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 100 °C; 100 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referencia

- Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolide, Letters in Drug Design & Discovery, 2022, 19(4), 263-268

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Dimethylformamide ; 0.5 h, rt; 24 h, 100 °C

Referencia

- The Coupling of Arylboronic Acids with Nitroarenes Catalyzed by Rhodium, Organic Letters, 2011, 13(7), 1726-1729

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Copper diacetate monohydrate Solvents: Dimethylformamide ; rt; 4 h, 100 °C

Referencia

- Ligand-free copper-catalyzed O-arylation of nitroarenes with phenols, Tetrahedron, 2012, 68(43), 8905-8907

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Cesium carbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Cupric acetate Solvents: Dimethylformamide ; rt; 48 h, 100 °C

Referencia

- Ligand-free copper-catalyzed coupling of nitroarenes with arylboronic acids, Green Chemistry, 2012, 14(4), 912-916

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Raw materials

- [4-(trifluoromethyl)phenyl]boronic acid

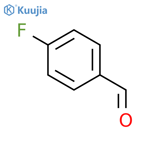

- 4-Fluorobenzaldehyde

- 2-[4-[4-(Trifluoromethyl)phenoxy]phenyl]acetic acid

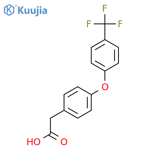

- alpha,alpha,alpha-Trifluoro-p-cresol

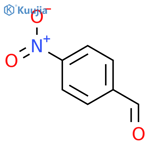

- 4-Nitrobenzaldehyde

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Preparation Products

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Literatura relevante

-

1. Back matter

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde) Productos relacionados

- 78725-46-9(3-[3-(trifluoromethyl)phenoxy]benzaldehyde)

- 1707372-76-6(2-(3-Amino-pyrrolidin-1-yl)-3-methyl-3,5,6,7-tetrahydro-cyclopentapyrimidin-4-one)

- 2229241-97-6(4-amino-4-(pyrimidin-2-yl)butanoic acid)

- 148254-31-3(Ethanone, 1-(4-chloro-2-fluoro-5-methoxyphenyl)-)

- 2229404-19-5(tert-butyl N-3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propylcarbamate)

- 494200-95-2(7-(4-fluorophenyl)-2,3-diphenyl-5H,6H,7H-imidazo2,1-b1,3thiazin-5-one)

- 954039-25-9(2-methyl-N-(4-{2-oxo-2-(2-phenylmorpholin-4-yl)ethylsulfamoyl}phenyl)propanamide)

- 2091404-85-0(3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-2-methyl-5-(2-morpholinyl)-)

- 2149598-00-3(1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride)

- 1877520-56-3(Cyclopropanemethanol, 1-(aminomethyl)-α-(1-methylpropyl)-)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:90035-20-4)4-[4-(trifluoromethyl)phenoxy]benzaldehyde

Pureza:99%/99%/99%

Cantidad:1g/5g/10g

Precio ($):192.0/576.0/960.0